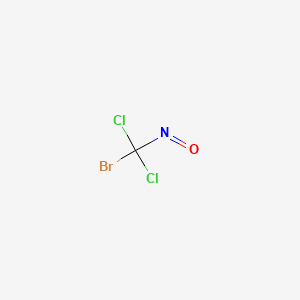
Methane, bromodichloronitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methane, bromodichloronitroso- is a chemical compound with the molecular formula CHBrCl2NO It is a halogenated methane derivative, characterized by the presence of bromine, chlorine, and a nitroso group attached to the methane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methane, bromodichloronitroso- typically involves the halogenation of methane. This process can be carried out using bromine and chlorine in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of methane, bromodichloronitroso- may involve large-scale halogenation reactors where methane is exposed to bromine and chlorine gases under specific conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Methane, bromodichloronitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include bromochloronitromethane or other oxidized derivatives.
Reduction: Products may include methane derivatives with reduced nitroso groups.
Substitution: Substituted methane derivatives with different functional groups.
Scientific Research Applications
Methane, bromodichloronitroso- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and as a precursor for other industrial compounds.
Mechanism of Action
The mechanism of action of methane, bromodichloronitroso- involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Bromodichloromethane: Similar in structure but lacks the nitroso group.
Chlorodibromomethane: Contains two bromine atoms and one chlorine atom, but no nitroso group.
Nitrosomethane: Contains a nitroso group but lacks halogen atoms.
Uniqueness: Methane, bromodichloronitroso- is unique due to the combination of halogen atoms and a nitroso group in its structure. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
73411-12-8 |
|---|---|
Molecular Formula |
CBrCl2NO |
Molecular Weight |
192.82 g/mol |
IUPAC Name |
bromo-dichloro-nitrosomethane |
InChI |
InChI=1S/CBrCl2NO/c2-1(3,4)5-6 |
InChI Key |
NZANWSNIUOAJSC-UHFFFAOYSA-N |
Canonical SMILES |
C(N=O)(Cl)(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


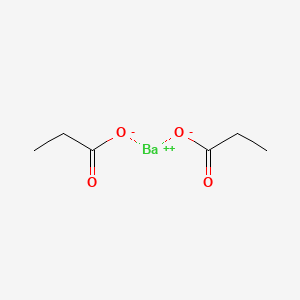
![3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine](/img/structure/B13800559.png)
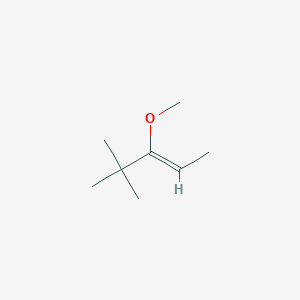
![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)
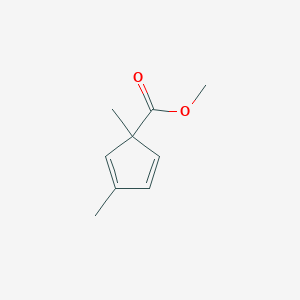
![[1,2,8]Thiadiazocane 1,1-dioxide](/img/structure/B13800578.png)

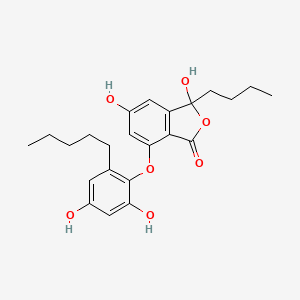
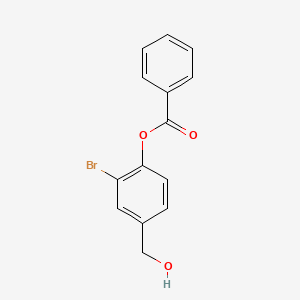
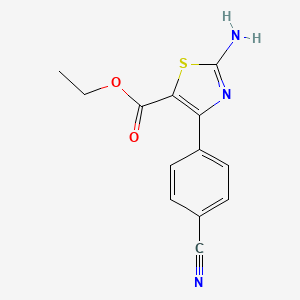
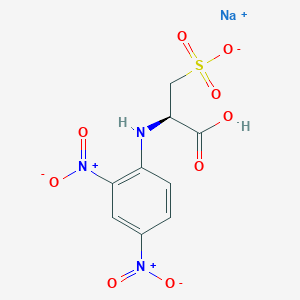
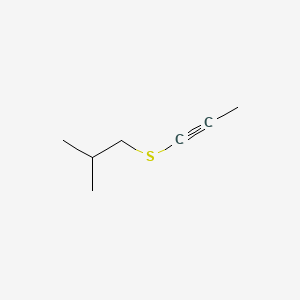

![6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13800640.png)
